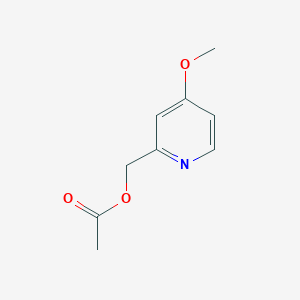

(4-methoxypyridin-2-yl)methyl Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)13-6-8-5-9(12-2)3-4-10-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCRVEDHQYCQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443968 | |

| Record name | (4-Methoxypyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16665-37-5 | |

| Record name | (4-Methoxypyridin-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxypyridin 2 Yl Methyl Acetate

Direct Synthetic Routes

Direct approaches to (4-methoxypyridin-2-yl)methyl acetate (B1210297) offer an efficient means of synthesis, leveraging the reactivity of pre-functionalized starting materials.

Acylation of 2-Methyl-4-methoxypyridine N-Oxides with Acetic Anhydride (B1165640)

A notable direct route involves the reaction of 2-methyl-4-methoxypyridine-1-oxide with acetic anhydride. This method yields 2-acetoxymethyl-4-methoxypyridine, which is synonymous with (4-methoxypyridin-2-yl)methyl acetate. The reaction, however, is not entirely regioselective, as it also produces the isomeric byproduct 5-acetoxy-2-methyl-4-methoxypyridine. prepchem.com

In a documented procedure, the reaction of 2.1 grams of 2-methyl-4-methoxypyridine-1-oxide resulted in 2.5 grams of a mixture containing the desired product, (4-methoxypyridin-2-yl)methyl acetate, contaminated with approximately 25% of 5-acetoxy-2-methyl-4-methoxypyridine. prepchem.com This highlights a key challenge in this synthetic approach: the control of regioselectivity.

Table 1: Reaction Products from Acylation of 2-Methyl-4-methoxypyridine-1-oxide

| Product Name | Isomer |

|---|---|

| (4-Methoxypyridin-2-yl)methyl Acetate | Main Product |

| 5-Acetoxy-2-methyl-4-methoxypyridine | Byproduct |

Esterification Approaches for the Acetate Moiety

Another direct synthetic strategy involves the esterification of the precursor alcohol, (4-methoxypyridin-2-yl)methanol (B101778). This alcohol can be synthesized and subsequently acetylated to yield the target compound.

A described method to obtain the precursor alcohol involves the treatment of a mixture containing 2-acetoxymethyl-4-methoxypyridine with sodium methoxide (B1231860) in methanol (B129727). prepchem.com This reaction effectively hydrolyzes the acetate ester to the corresponding alcohol. Specifically, a mixture of (4-methoxypyridin-2-yl)methyl acetate and its isomer was dissolved in methanol with sodium methoxide and refluxed for one hour. After workup, 2-hydroxymethyl-4-methoxypyridine was isolated in a 41% yield. prepchem.com

Once the (4-methoxypyridin-2-yl)methanol is obtained, it can be converted to (4-methoxypyridin-2-yl)methyl acetate through standard esterification procedures. This would typically involve reacting the alcohol with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base or catalyst.

Precursor Synthesis and Transformation

The synthesis of (4-methoxypyridin-2-yl)methyl acetate can also be approached by first constructing a suitably functionalized 4-methoxypyridine (B45360) ring and then elaborating the side chain. This often involves powerful organometallic and halogenation techniques.

Functionalization of Substituted 4-Methoxypyridines

The 4-methoxypyridine scaffold is amenable to various functionalization reactions, which are crucial for introducing the necessary substituents to build the target molecule. arkat-usa.orgresearchgate.net These methods provide pathways to precursors that can be converted to (4-methoxypyridin-2-yl)methyl acetate.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of the pyridine (B92270) ring. clockss.org The methoxy (B1213986) group in 4-methoxypyridine can direct lithiation to the C-3 position. arkat-usa.org For instance, using reagents like mesityllithium (B1247292) (MesLi) or phenyllithium (B1222949) (PhLi) in tetrahydrofuran (B95107) (THF) can lead to C-3 lithiation, allowing for the introduction of various electrophiles at this position. arkat-usa.org

To achieve functionalization at the C-2 position, which is necessary for the synthesis of (4-methoxypyridin-2-yl)methyl acetate precursors, a different strategy is employed. One reported method involves the use of Fort's BuLi-LiDMAE base to lithiate the C-2 position of 4-methoxypyridine, followed by quenching with an electrophile. arkat-usa.org

Table 2: Directed Lithiation of 4-Methoxypyridine

| Position of Lithiation | Reagents | Subsequent Reaction |

|---|---|---|

| C-3 | Mesityllithium (MesLi) or Phenyllithium (PhLi) in THF | Reaction with various electrophiles |

| C-2 | n-Butyllithium (n-BuLi) and N,N-dimethylethanolamine (LiDMAE) | Bromination with 1,2-dibromo-1,1,2,2-tetrachloroethane |

For example, treatment of 4-methoxypyridine with n-BuLi and N,N-dimethylethanolamine at low temperatures, followed by the addition of 1,2-dibromo-1,1,2,2-tetrachloroethane, yields 2-bromo-4-methoxypyridine (B110594). arkat-usa.org This brominated intermediate is a key precursor for further transformations.

Halogenation of the pyridine ring provides a versatile entry point for introducing a variety of functional groups. acs.org Specifically, the synthesis of 2-bromo-4-methoxypyridine serves as a critical step towards the precursor alcohol. arkat-usa.org

Formation of Pyridin-2-ylmethanol Derivatives as Intermediates

A crucial step in the synthesis of (4-methoxypyridin-2-yl)methyl acetate is the formation of a pyridin-2-ylmethanol derivative, specifically (4-methoxypyridin-2-yl)methanol. This intermediate is typically prepared from a corresponding pyridine-1-oxide precursor.

One documented method involves the treatment of 2-methyl-4-methoxypyridine-1-oxide with a suitable reagent to introduce the hydroxymethyl group. prepchem.com An alternative approach to a similar structural motif, (2-Amino-pyridin-4-yl)-methanol, involves the reduction of a methyl 2-aminoisonicotinate precursor. In this process, lithium aluminum hydride (LiAlH₄) is used as a powerful reducing agent in an anhydrous solvent like tetrahydrofuran (THF). escholarship.org The reaction proceeds under reflux conditions, followed by quenching with water and subsequent purification to yield the desired pyridinylmethanol derivative. escholarship.org

The characterization of these intermediates is confirmed through various analytical techniques. For instance, the successful synthesis of (2-Amino-pyridin-4-yl)-methanol has been verified by ¹H NMR and ¹³C NMR spectroscopy, with elemental analysis further confirming its composition. escholarship.org

| Intermediate | Precursor | Reagents and Conditions | Yield | Reference |

| 2-hydroxymethyl-4-methoxypyridine | 2-methyl-4-methoxypyridine-1-oxide | 1. Acetic anhydride; 2. Sodium methoxide in methanol (reflux) | 41% | prepchem.com |

| (2-Aminopyridin-4-yl)methanol | Methyl 2-aminoisonicotinate | Lithium aluminum hydride in THF (reflux) | 73% | escholarship.org |

Optimization of Synthetic Pathways

The efficiency and economic viability of synthesizing (4-methoxypyridin-2-yl)methyl acetate are highly dependent on the optimization of the synthetic pathway. This involves strategies to enhance the conversion rate of reactants and to minimize the formation of byproducts, thereby improving the purity of the final product.

The conversion of the pyridin-2-ylmethanol intermediate to its acetate ester is a critical transformation. A direct synthesis of 2-acetoxymethyl-4-methoxypyridine has been achieved starting from 2-methyl-4-methoxypyridine-1-oxide. prepchem.com This suggests a pathway that combines the formation of the alcohol and its subsequent acetylation in a streamlined process.

In broader synthetic contexts involving similar heterocyclic compounds, optimization strategies often focus on reaction conditions such as temperature, solvent, and the choice of acetylating agent and catalyst. For the acetylation of a hydroxymethyl group on a pyridine ring, common acetylating agents include acetic anhydride or acetyl chloride. The reaction can be catalyzed by a base, such as pyridine or a tertiary amine, to activate the alcohol and neutralize the acidic byproduct.

To enhance conversion, the reaction may be driven to completion by using an excess of the acetylating agent or by removing the byproducts as they are formed. The choice of solvent is also critical; it must be inert to the reaction conditions and provide good solubility for the reactants.

A significant challenge in the synthesis of (4-methoxypyridin-2-yl)methyl acetate is the potential for the formation of isomeric byproducts. For instance, in the synthesis starting from 2-methyl-4-methoxypyridine-1-oxide, the formation of 5-acetoxy-2-methyl-4-methoxypyridine as a significant byproduct has been reported. prepchem.com

To address this, a purification strategy involving chemical conversion of the byproduct has been developed. The mixture containing the desired product and the isomeric byproduct can be treated with sodium methoxide in methanol. prepchem.com This selectively hydrolyzes the acetate group of the byproduct back to a hydroxyl group, which can then be more easily separated from the desired ester product through standard purification techniques such as extraction and chromatography. prepchem.com

The final product, (4-methoxypyridin-2-yl)methyl acetate, is then isolated and purified. The purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Target Compound | Starting Material | Key Byproduct | Purification Method | Reference |

| 2-acetoxymethyl-4-methoxypyridine | 2-methyl-4-methoxypyridine-1-oxide | 5-acetoxy-2-methyl-4-methoxypyridine | Treatment with sodium methoxide in methanol followed by extraction and chromatography. | prepchem.com |

Role As a Key Synthetic Intermediate and Building Block

Precursor in Pharmaceutical Synthesis

The structural motif of a substituted pyridine (B92270) is a common feature in many biologically active molecules. Consequently, (4-methoxypyridin-2-yl)methyl acetate (B1210297) has emerged as a valuable starting material in the synthesis of several classes of pharmaceutical agents.

(4-methoxypyridin-2-yl)methyl acetate is a key intermediate in the synthesis of rabeprazole (B1678785), a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions. The synthesis of rabeprazole and its analogs often involves the coupling of a substituted pyridine moiety with a benzimidazole (B57391) component. In this context, (4-methoxypyridin-2-yl)methyl acetate serves as a precursor to the 2-chloromethyl-4-methoxypyridine derivative, which is a crucial fragment for the subsequent condensation reaction with 2-mercaptobenzimidazole. The acetate group is typically hydrolyzed to the alcohol, which is then converted to the chloride to facilitate the coupling process.

A general synthetic scheme for rabeprazole highlights the importance of an O-acetyl intermediate, which is subsequently converted to the final product through a series of reactions. nih.gov This underscores the role of (4-methoxypyridin-2-yl)methyl acetate as a foundational element in the construction of this important class of drugs. The presence of impurities such as the methoxy (B1213986) analog of rabeprazole in the final product further points to the use of methoxy-substituted pyridine precursors in the manufacturing process. google.com

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease by selectively altering the production of amyloid-beta peptides. Research in this area has led to the discovery of novel heterocyclic scaffolds with improved drug-like properties. The incorporation of a methoxypyridine motif into these scaffolds has been shown to enhance their activity and solubility. researchgate.net

While direct synthesis from (4-methoxypyridin-2-yl)methyl acetate is not explicitly detailed in all published literature, its structure makes it an ideal starting material for the elaboration of these complex modulators. The methoxypyridine core is a key pharmacophore, and the acetate functionality provides a convenient handle for further chemical transformations, allowing for the construction of the larger, polycyclic systems characteristic of many GSMs. The development of natural product-derived gamma-secretase modulators has also highlighted the importance of acetate-containing precursors, which can be metabolically converted to their active forms. nih.gov

Plasma kallikrein is a serine protease that plays a crucial role in the inflammatory cascade and is a key target for the treatment of hereditary angioedema (HAE). The development of potent and selective plasma kallikrein inhibitors has led to the identification of molecules containing a 3-fluoro-4-methoxypyridine (B1466008) group as a critical component for binding to the enzyme's active site.

Specifically, derivatives of N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]amine are integral to the structure of advanced plasma kallikrein inhibitors such as Feniralstat. nih.gov The synthesis of these inhibitors relies on the availability of the (3-fluoro-4-methoxypyridin-2-yl)methanamine (B1446718) building block. wikipedia.org (4-methoxypyridin-2-yl)methyl acetate serves as a logical and accessible precursor to this key amine, which can be synthesized through a series of well-established chemical transformations, including fluorination of the pyridine ring and conversion of the acetate to a primary amine. The development of a novel method for the preparation of related fluoro-morpholinophenyl derivatives further illustrates the synthetic strategies employed for this class of compounds. researchgate.net

Table 1: Key Plasma Kallikrein Inhibitor Derivatives

| Compound/Derivative | Role of the (4-methoxypyridin-2-yl)methyl Moiety |

| N-[(3-fluoro-4-methoxypyridin-2-yl)methyl] derivatives | Forms a key part of the inhibitor that binds to the S1 pocket of plasma kallikrein. |

| Feniralstat | Incorporates the N-[(3-fluoro-4-methoxypyridin-2-yl)methyl] group as a crucial structural element. nih.gov |

This table is generated based on the provided text and citations.

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new anti-mycobacterial agents. Pyridine derivatives have emerged as a promising class of compounds with significant activity against this pathogen. The synthesis and evaluation of libraries of pyridine-based compounds are a key strategy in the discovery of new drug candidates.

(4-methoxypyridin-2-yl)methyl acetate represents a valuable building block for the generation of such libraries. Its core structure can be readily modified at multiple positions, allowing for the creation of a diverse range of analogs. The acetate group can be converted to other functionalities, such as amides or ethers, to explore the structure-activity relationships of these compounds. While specific examples utilizing (4-methoxypyridin-2-yl)methyl acetate are not always explicitly stated, the general importance of substituted pyridines in this therapeutic area suggests its potential as a key intermediate.

Dihydropyridone and its derivatives, including the well-known 1,4-dihydropyridines, are a class of heterocyclic compounds with a wide range of biological activities, including use as calcium channel blockers. organic-chemistry.orgimamu.edu.sa The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction used to prepare these compounds, typically involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849). nih.gov

(4-methoxypyridin-2-yl)methyl acetate can serve as a precursor for the aldehyde component required in the Hantzsch synthesis. Through hydrolysis of the acetate to the corresponding alcohol, followed by oxidation, the necessary 2-formyl-4-methoxypyridine can be obtained. This aldehyde can then be used in a Hantzsch-type reaction to produce novel dihydropyridine derivatives with the substituted pyridine moiety at the 4-position. Various modifications to the Hantzsch synthesis, including the use of microwave irradiation and different catalysts, have been developed to improve yields and efficiency. nih.govorganic-chemistry.orgresearchgate.net

Table 2: Hantzsch Dihydropyridine Synthesis

| Reactants | Product | Role of (4-methoxypyridin-2-yl)methyl Acetate |

| Aldehyde, β-ketoester, Ammonia | 1,4-Dihydropyridine | Precursor to the aldehyde reactant. |

This table is generated based on the provided text and citations.

Building Block in Agrochemical Synthesis

The application of (4-methoxypyridin-2-yl)methyl acetate extends beyond the pharmaceutical realm into the field of agrochemicals. Pyridine derivatives are known to exhibit a broad spectrum of biological activities, making them valuable scaffolds for the development of new pesticides, including insecticides and herbicides. researchgate.netgoogle.comgoogle.com

Patents in the agrochemical field have listed (4-methoxypyridin-2-yl)methyl acetate as a compound of interest in the development of novel pesticides. google.com The substituted pyridine core can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds. The versatility of the acetate group allows for its conversion into other functional groups, enabling the synthesis of a wide range of active ingredients. The exploration of pyridine carboxamide derivatives and other related structures highlights the ongoing research into new and effective agrochemical agents based on the pyridine scaffold.

Formation of Complex Heterocyclic Ring Systems

The pyridine-2-ylmethyl moiety is a well-established synthon for the construction of fused heterocyclic systems. The methyl group, activated by the adjacent pyridine nitrogen, can participate in a variety of cyclization and annulation reactions.

The methyl group of pyridine-2-ylmethyl derivatives can be deprotonated to form a carbanion, which can then act as a nucleophile in intramolecular reactions. This reactivity is fundamental to the synthesis of various bicyclic and polycyclic heterocyclic compounds. While specific examples detailing the cyclization of (4-methoxypyridin-2-yl)methyl acetate are not prevalent, the general reactivity pattern of 2-alkylpyridines is well-documented. For instance, treatment of 2-alkylpyridines with a strong base can lead to tautomerization to form an alkylidene dihydropyridine (an anhydrobase), which is a powerful nucleophile capable of reacting with tethered electrophiles to form new rings. uiowa.edu

The synthesis of quinazolinediones, a class of compounds with significant medicinal applications, can be achieved through various strategies. organic-chemistry.orgnih.govopenmedicinalchemistryjournal.com While a direct annulation using (4-methoxypyridin-2-yl)methyl acetate is not explicitly described, related pyridine derivatives are employed in the construction of fused heterocycles. For example, the reaction of 2-chloromethylquinazoline-4(3H)-one with 3-cyanopyridine-2(1H)-thiones leads to the formation of thieno[2,3-b]pyridines, which can be further cyclized. researchgate.net This illustrates the utility of activated methyl groups on heterocyclic rings in building complex polycyclic systems. Palladium-catalyzed methods are also widely used in the synthesis of quinazolines and their derivatives, offering a versatile approach to constructing these scaffolds. researchgate.net

A hypothetical annulation strategy involving (4-methoxypyridin-2-yl)methyl acetate could involve its condensation with a suitable ortho-functionalized aniline (B41778) derivative, followed by an intramolecular cyclization to form a pyridine-fused quinazolinedione.

Ligand and Coordination Complex Synthesis Applications

The pyridine nitrogen of (4-methoxypyridin-2-yl)methyl acetate provides a coordination site for metal ions, making it a potential building block for the synthesis of ligands and coordination complexes with applications in catalysis and biomedical imaging.

Tris(pyridin-2-ylmethyl)amine (TPA) and its derivatives are a well-known class of tripodal, tetradentate ligands that form stable complexes with a variety of transition metals. These complexes have found applications in biomimetic chemistry and catalysis. The synthesis of TPA derivatives often involves the reaction of 2-(chloromethyl)pyridine (B1213738) or a related electrophile with ammonia or a primary amine.

A similar strategy could be employed for the synthesis of tris((4-methoxypyridin-2-yl)methyl)amine . Starting from (4-methoxypyridin-2-yl)methanol (B101778), the alcohol can be converted to a suitable leaving group, such as a tosylate or a halide. Subsequent reaction of this activated intermediate with ammonia would lead to the desired tripodal ligand. The synthesis of the analogous tris[(6-bromopyridin-2-yl)methyl]amine has been reported, involving the conversion of the corresponding alcohol to a mesylate, followed by reaction with an amine. nih.gov A similar multi-step synthesis is employed for tris(4-formylphenyl)amine, a key building block in materials chemistry. researchgate.netresearchgate.net

The resulting ligand, tris((4-methoxypyridin-2-yl)methyl)amine, would be expected to coordinate to metal ions through the central amine nitrogen and the three pyridine nitrogens, creating a coordinatively saturated metal center suitable for various catalytic applications.

There is growing interest in the development of manganese-based contrast agents as alternatives to gadolinium-based agents for magnetic resonance imaging (MRI). The design of these agents relies on the synthesis of stable manganese complexes. Pyridine-containing ligands are attractive for this purpose due to their ability to form robust complexes with Mn(II).

While the direct use of (4-methoxypyridin-2-yl)methyl acetate in a manganese-based probe is not explicitly documented, its structural motifs are relevant. The synthesis of Schiff base metal complexes derived from 2-amino-3-methylpyridine (B33374) and vanillin (B372448) has been reported, and their biological activities have been studied. nih.gov This demonstrates the utility of substituted pyridines in forming metal chelates.

Reaction Chemistry and Mechanistic Studies

Hydrolysis and Subsequent Functionalization of the Acetate (B1210297) Moiety

The hydrolysis of the acetate group in (4-methoxypyridin-2-yl)methyl acetate is a fundamental transformation that yields the corresponding alcohol, (4-methoxypyridin-2-yl)methanol (B101778) uni.lu. This reaction is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) or lithium hydroxide, which facilitates the saponification of the ester. Computational studies on the neutral hydrolysis of methyl acetate suggest that the reaction can proceed through a cooperative one-step mechanism involving several water molecules, and that the presence of the acetic acid product does not significantly catalyze the reaction researchgate.net.

Once formed, the primary alcohol, (4-methoxypyridin-2-yl)methanol, is a versatile intermediate for further functionalization. Standard organic transformations can be applied, such as:

Oxidation to form (4-methoxypyridin-2-yl)carbaldehyde or 4-methoxypyridine-2-carboxylic acid.

Conversion to halides (e.g., using SOCl₂ or PBr₃) to generate reactive halomethylpyridines for subsequent nucleophilic substitution reactions.

Etherification to introduce a variety of alkoxy-methyl groups at the 2-position of the pyridine (B92270) ring.

A related transformation is the Boekelheide reaction, where α-picoline-N-oxides rearrange in the presence of anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) to furnish hydroxymethylpyridines. The mechanism involves an initial acylation of the N-oxide, followed by deprotonation and a [3.3]-sigmatropic rearrangement, which after hydrolysis, yields the alcohol wikipedia.org.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions (ortho and para to the nitrogen atom). The initial, rate-determining step is the attack of a nucleophile on the aromatic π-system, creating a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is better stabilized when the attack occurs at the C-2 or C-4 positions because a resonance form can be drawn where the negative charge resides on the electronegative nitrogen atom. Attack at the C-3 position does not allow for this stabilization.

In the case of a 4-methoxypyridine (B45360) system, the electron-donating methoxy (B1213986) group can influence this reactivity. Studies on the dearomative addition of Grignard reagents to 4-methoxypyridinium ions, formed by activation with phenyl chloroformate, provide a route to highly functionalized dihydropyridone derivatives. However, it has been noted that substituted 4-methoxypyridines can be challenging substrates due to a decreased tendency to form the necessary pyridinium (B92312) ions.

Table 1: Optimization of Dearomative Addition to 4-Methoxypyridine

| Entry | L-Cu(I) | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | L1 | THF, Et₂O, toluene | Full Conv. | - |

| 2 | - | THF | Full Conv. | 0 |

| 3 | - | Toluene | 0 | - |

| 4 | L1 | Toluene | Full Conv. | 97 |

| 5 | L1 | Toluene | Full Conv. | 96 |

Data sourced from studies on the addition of EtMgBr to 4-methoxypyridine activated with phenyl chloroformate.

Regioselective Functionalization of the Pyridine Scaffold

Achieving regioselectivity in the functionalization of substituted pyridines is a key synthetic challenge. The inherent electronic properties of the ring often direct reactions to the C-2, C-4, or C-6 positions. Advanced methods, such as transition-metal-catalyzed C-H activation, have emerged as powerful tools for precise functionalization.

Palladium-catalyzed C-H activation is a potent strategy for forming new carbon-carbon bonds directly from unactivated C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates nih.gov. In pyridine systems, the nitrogen atom can act as a directing group, guiding the palladium catalyst to an ortho C-H bond.

This approach has been used in the synthesis of the tetracyclic core of magellanine-type alkaloids, where a palladium-mediated direct functionalization of a methoxypyridine C4 position was a key step. nih.gov This transformation forges the core structure without requiring prior activation of the pyridine. nih.gov Similarly, intramolecular C-H arylation of pyridine amides has been shown to be an effective method for constructing multiply fused heteroaromatic compounds, with the reaction proceeding at the C-H bond adjacent to the directing amide group. nih.govnih.gov The addition of phosphine (B1218219) ligands, such as PPh₃, can significantly improve reaction yields nih.gov.

The mechanism of these reactions generally involves the formation of a palladacycle intermediate, where the palladium atom is part of a new ring structure coordinated to the pyridine nitrogen and bonded to a carbon atom of the ring. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.

N-Alkylation and Amination Reactions of Pyridyl-Methyl Precursors

The pyridine nitrogen is a nucleophilic site and can undergo alkylation and amination reactions. N-aminopyridinium salts have emerged as versatile precursors for these transformations. They can be synthesized by reacting pyridine derivatives with electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA).

These salts serve as effective ammonia (B1221849) surrogates for synthesizing secondary amines. A one-pot protocol involving Chan-Lam coupling of N-aminopyridinium triflate with aryl boronic acids, followed by deprotonation to form a highly nucleophilic pyridinium ylide, allows for facile substitution with alkyl halides. This process is self-limiting, enforcing monoalkylation. Subsequent reductive cleavage of the N-N bond removes the pyridine moiety to furnish the desired secondary amine.

Direct N-alkylation of aminopyridines can also be achieved using transition metal catalysts. Ruthenium(II) complexes, for instance, have been shown to catalyze the N-alkylation of 2-aminopyridine (B139424) with various arylmethyl alcohols with high conversion and selectivity for the secondary amine product.

Investigation of Reaction Pathways and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the mechanisms, selectivity, and energetics of chemical reactions. tandfonline.comresearchgate.netyoutube.comacs.org DFT studies have been instrumental in understanding the functionalization of pyridine derivatives. tandfonline.comscilit.com

For palladium-catalyzed C(sp³)–H arylation reactions, mechanistic studies combining experiments and DFT calculations have elucidated key steps. acs.org For example, in the arylation of piperidines directed by an aminoquinoline group, it was found that palladacycle formation is reversible and that while C-H activation occurs at both cis and trans positions, the observed cis-selectivity arises from significant strain in the trans-palladacycle intermediate (ΔΔGtrans–cis ≈ 6 kcal mol⁻¹). acs.org The calculations also identified reductive elimination as the turnover-limiting step in the catalytic cycle. acs.org

In studies of regiodivergent alkylation of pyridines, DFT analysis has been used to map out detailed reaction pathways for C2- versus C4-alkylation. These studies identified key transition states and confirmed that electrostatic interactions between the pyridine nitrogen and lithium ions in organolithium clusters play a crucial role in determining the regioselectivity of the reaction.

Divergent Annulation Modes in Related Pyridine Systems

Divergent synthesis allows for the creation of diverse molecular structures from a common starting material by slightly altering reaction conditions. Pyridine N-oxides are valuable precursors in such strategies. acs.org For example, visible-light-mediated photocatalysis enables the divergent alkylation and acylation of pyridine N-oxides with alkynes simply by switching between anaerobic and aerobic conditions. acs.org

A notable example is the organophotoredox-catalyzed radical cascade annulation of 1,6-enynes. nih.govnih.gov In this process, a photocatalytically generated pyridine N-oxy radical adds to the alkyne moiety of a 1,6-enyne to form a key β-oxyvinyl radical intermediate. nih.gov This radical can then undergo a variety of cascade annulations, leading to a diverse array of complex polycyclic products, including cyclopropane-fused bicyclic and tricyclic systems, under mild, metal-free conditions. nih.govnih.gov The mechanism is supported by fluorescence quenching experiments and electrochemical studies, which confirm that the excited photocatalyst is quenched by the pyridine N-oxide rather than the enyne. nih.gov

Derivatization Strategies and Analytical Applications

Modifications of the Acetate (B1210297) Group for Diverse Chemical Functionality

The acetate group of (4-methoxypyridin-2-yl)methyl acetate is a key site for chemical modification, primarily through hydrolysis to the parent alcohol, (4-methoxypyridin-2-yl)methanol (B101778). This transformation unlocks a plethora of subsequent derivatization pathways. The resulting hydroxyl group is a versatile handle for introducing a wide array of chemical functionalities, thereby altering the molecule's physicochemical properties and biological activity.

One of the most significant applications of this strategy is in the synthesis of complex pharmaceutical compounds. For instance, the core structure of (4-methoxypyridin-2-yl)methanol is a key building block in the synthesis of Sebetralstat, a potent and selective plasma kallikrein inhibitor. researchgate.netwikipedia.org In the synthesis of Sebetralstat and related inhibitors, the hydroxymethyl group of a (pyridin-2-yl)methanol derivative is often protected and deprotected, or the corresponding amine is utilized to form amide bonds, highlighting the importance of the functional group at this position. nih.govacs.orgacs.org

Common modifications of the hydroxyl group, obtained after de-acetylation, include:

Esterification: Reaction with various carboxylic acids to form different ester derivatives.

Etherification: Conversion into ethers by reaction with alkyl halides or other electrophiles.

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid, namely 4-methoxypyridine-2-carbaldehyde or 4-methoxypyridine-2-carboxylic acid. chemicalbook.comchemicalbook.comsigmaaldrich.com

Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive intermediate for further nucleophilic substitution reactions.

These modifications are instrumental in fine-tuning the properties of the molecule for specific applications, as demonstrated by the extensive derivatization of related pyridine (B92270) structures in medicinal chemistry.

| Modification Strategy | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| Hydrolysis | Aqueous acid or base | Alcohol (-CH₂OH) | Precursor for further derivatization |

| Esterification | Carboxylic acid, acid catalyst | Ester (-CH₂OCOR) | Prodrugs, modified solubility |

| Etherification | Alkyl halide, base | Ether (-CH₂OR) | Altering lipophilicity and metabolic stability |

| Oxidation | Oxidizing agents (e.g., PCC, KMnO₄) | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Key synthetic intermediates chemicalbook.comchemicalbook.comsigmaaldrich.com |

| Halogenation | Thionyl chloride, phosphorus halides | Halide (-CH₂X) | Reactive intermediates for nucleophilic substitution |

Introduction of Varied Substituents onto the Pyridine Core

The pyridine ring of (4-methoxypyridin-2-yl)methyl acetate is amenable to a variety of substitution reactions, allowing for the synthesis of a diverse library of analogues. These modifications can significantly impact the electronic properties, steric profile, and binding interactions of the molecule, which is a critical aspect of drug discovery and development.

A prime example of the importance of pyridine core substitution is found in the development of Sebetralstat. wikipedia.orgnih.gov The lead optimization program for this drug involved the synthesis and evaluation of numerous analogues with different substituents on the pyridine ring. acs.orgacs.org Notably, the introduction of a fluorine atom at the 3-position of the 4-methoxypyridine (B45360) ring was a key discovery that led to a significant enhancement in potency. acs.org

Further research has demonstrated the feasibility of introducing a range of substituents at various positions on the 4-methoxypyridine ring system. These substitutions can be achieved through various synthetic methodologies, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. acs.orgvanderbilt.edu For instance, the synthesis of 12-(4-methoxypyridinium) zwitterions from [closo-1-CB11H10-1-R-12-N2] and 4-methoxypyridine highlights the reactivity of the pyridine nitrogen. vanderbilt.edu

The following table summarizes some of the key substituent modifications on the 4-methoxypyridine core and their impact, as observed in medicinal chemistry research:

| Position of Substitution | Example Substituent | Observed Impact | Reference |

| 3-position | Fluorine | Enhanced inhibitory potency of Sebetralstat | acs.org |

| 5-position | Various aryl and heteroaryl groups | Modulation of binding affinity to target proteins | acs.org |

| 6-position | Alkyl groups | Influence on pharmacokinetic properties | gccpo.org |

| N-alkylation/arylation | Various alkyl and aryl groups | Formation of pyridinium (B92312) salts with altered properties | acs.org |

Development of Derivatization Reagents from Related Pyridine-2-ylmethyl Amines for Analytical Chemistry

While (4-methoxypyridin-2-yl)methyl acetate itself is not a primary derivatization reagent, its corresponding amine, (4-methoxypyridin-2-yl)methanamine, and related pyridine-2-ylmethyl amines are valuable precursors for the synthesis of derivatization reagents used in analytical chemistry. These reagents are designed to react with specific functional groups in analytes to enhance their detectability and improve their chromatographic properties.

The primary amine functionality of these pyridine derivatives can be readily modified to introduce chromophoric or fluorophoric groups, which are essential for UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC). The pyridine ring itself can act as a basic site and a weak chromophore.

In the context of derivatization, pyridine is often used as a catalyst and a solvent in silylation reactions, a common technique in gas chromatography (GC) to increase the volatility of polar analytes. researchgate.net Pyridine acts as an acid scavenger, driving the reaction to completion. researchgate.net

The synthesis of complex molecules like Sebetralstat involves the use of (pyridin-2-yl)methylamine derivatives as key building blocks, which are then coupled with other fragments. researchgate.netacs.org This same principle of forming stable covalent bonds can be applied to the design of derivatization reagents for the analysis of, for example, carboxylic acids or other electrophilic species.

Below is a table outlining the potential development of derivatization reagents from pyridine-2-ylmethyl amine precursors and their analytical applications.

| Precursor Amine | Derivatizing Moiety to be Introduced | Target Analyte Functional Group | Analytical Technique |

| (4-methoxypyridin-2-yl)methanamine | Dansyl chloride | Primary and secondary amines, phenols | HPLC with fluorescence detection |

| (4-methoxypyridin-2-yl)methanamine | N-succinimidyl-4-nitrophenylacetate | Primary and secondary amines | HPLC with UV detection |

| 2-(Aminomethyl)pyridine | Fluorescamine | Primary amines | HPLC with fluorescence detection |

| 2-(Aminomethyl)pyridine | Isothiocyanates | Primary and secondary amines | HPLC with UV detection |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis of Pyridine-Containing Molecules

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of pyridine (B92270) derivatives. rsc.orgscirp.org These methods provide insights into the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and spectroscopic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is especially critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. scirp.orgresearchgate.net

For (4-methoxypyridin-2-yl)methyl acetate (B1210297), the electronic structure is significantly influenced by its substituents. The methoxy (B1213986) group at the 4-position is a strong electron-donating group (EDG) due to the resonance effect of the oxygen lone pair. This effect increases the electron density of the pyridine ring and raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine. Conversely, the methyl acetate group at the 2-position has an electron-withdrawing character.

A comparative DFT analysis illustrates these substituent effects. Calculations performed at the B3LYP/6-31G(d,p) level of theory provide the energies of the frontier orbitals for pyridine, 4-methoxypyridine (B45360), and the title compound.

Table 1: Calculated Frontier Orbital Energies (in eV) for Pyridine and its Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.71 | -0.78 | 5.93 |

| 4-Methoxypyridine | -6.15 | -0.55 | 5.60 |

This table contains illustrative data based on established computational chemistry principles.

The data shows that the methoxy group in 4-methoxypyridine raises the HOMO energy relative to pyridine, consistent with its electron-donating nature. The introduction of the methyl acetate group in (4-methoxypyridin-2-yl)methyl acetate slightly lowers the HOMO energy compared to 4-methoxypyridine but lowers the LUMO energy more significantly, resulting in the smallest HOMO-LUMO gap. This suggests that the title compound is the most reactive of the three.

Another powerful tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net The MEP surface helps visualize regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For (4-methoxypyridin-2-yl)methyl acetate, the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation and coordination to Lewis acids. Negative potential would also be observed around the oxygen atoms of the methoxy and acetate groups, while the ring hydrogen atoms and the methyl group protons would exhibit positive potential.

Molecular Modeling of Reaction Pathways and Transition States in Related Synthetic Transformations

Molecular modeling is a crucial tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers. mit.edu This provides a deeper understanding of reaction kinetics and selectivity. For synthetic transformations involving pyridine derivatives, such as C-H functionalization, nucleophilic substitution, or reactions catalyzed by transition metals, computational modeling can map out the entire energy profile of the reaction pathway. nih.govbeilstein-journals.org

A common transformation for functionalizing pyridines is directed ortho-metalation, where a substituent directs deprotonation to an adjacent position on the ring. For (4-methoxypyridin-2-yl)methyl acetate, the methyl acetate group could potentially direct metalation to the C3 position. Transition state theory calculations can be employed to explore the feasibility of such a reaction and to compare it with other potential reaction pathways. oberlin.edu

For example, modeling the lithiation of a substituted pyridine involves locating the transition state for the proton abstraction by an organolithium reagent. The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction rate.

Table 2: Illustrative Calculated Activation Energies for C3-Lithiation of Substituted Pyridines

| Substrate | Directing Group | Base | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| 2-Methylpyridine | -CH₃ | n-BuLi | > 25 (unfavored) |

| Pyridine-2-carboxamide | -CONH₂ | LDA | 15.2 |

This table contains hypothetical data to illustrate the application of computational modeling in predicting reaction feasibility.

These illustrative calculations suggest that while the methyl acetate group is a weaker directing group than a carboxamide, it can still facilitate metalation at the C3 position under appropriate conditions. Such computational models are invaluable for designing synthetic routes and optimizing reaction conditions without extensive empirical screening. mit.edu DFT studies have also been instrumental in elucidating the mechanisms of palladium-catalyzed C-H arylation, revealing the roles of intermediates and the reasons for observed regioselectivity. bohrium.com

Conformational Analysis of (4-Methoxypyridin-2-yl)methyl Acetate and its Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical properties and biological activity. Conformational analysis of (4-methoxypyridin-2-yl)methyl acetate involves studying the rotations around its single bonds, primarily the C2-CH₂ bond and the bonds within the methyl acetate side chain.

The ester group itself has a strong preference for a planar conformation to maximize π-orbital overlap. It can exist in two main planar arrangements: s-trans (or Z) and s-cis (or E). For most simple esters, the s-trans conformer is significantly more stable due to reduced steric hindrance. imperial.ac.ukresearchgate.net

The orientation of the entire acetate substituent relative to the pyridine ring is determined by rotation around the C2-CH₂ bond. The conformational landscape can be explored using molecular mechanics or DFT calculations to identify low-energy conformers.

Table 3: Calculated Relative Energies of Conformers of (4-methoxypyridin-2-yl)methyl Acetate

| Conformer | Dihedral Angle (N1-C2-C(methylene)-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~60° | 0.00 |

| B | ~180° | +1.5 |

This table presents hypothetical but plausible energy values for different conformers.

The results indicate that the most stable conformer (A) likely avoids steric clash between the acetate group and the pyridine nitrogen's lone pair or the C3-H bond. Eclipsed conformations (like C) are energetically unfavorable. Understanding the preferred conformation is essential as it can influence intermolecular interactions in the solid state and the molecule's ability to bind to a biological target.

Prediction of Reactivity and Selectivity in Pyridine-Based Reactions

By integrating the findings from electronic structure and conformational analyses, one can make robust predictions about the chemical reactivity and regioselectivity of (4-methoxypyridin-2-yl)methyl acetate in various reactions. rsc.org The presence of both a strong electron-donating group (4-methoxy) and a coordinating/electron-withdrawing group (2-methyl acetate) creates a complex but predictable reactivity pattern.

Electrophilic Aromatic Substitution (EAS): The 4-methoxy group is a powerful activating group and directs electrophilic attack to the positions ortho to it, i.e., C3 and C5. Since these positions are equivalent in terms of electronic activation, steric factors may play a role in favoring attack at the less hindered C5 position over the C3 position, which is adjacent to the methyl acetate group.

Nucleophilic Aromatic Substitution (SNA_r): Pyridine itself is electron-deficient and susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. The 4-methoxy group deactivates the ring towards SNA_r. However, the molecule can be made highly reactive by N-activation (e.g., forming an N-oxide or a pyridinium (B92312) salt). In such cases, nucleophilic attack would be strongly favored at the C2 and C6 positions. Given that C2 is already substituted, C6 would be the primary site for nucleophilic attack on the activated ring.

Deprotonation/Metalation: As discussed in section 7.2, the 2-methyl acetate group can act as a directing group for metalation at the C3 position. The methoxy group can also direct metalation to the C3 and C5 positions. Therefore, C3 is the most likely site for deprotonation with a strong base like an organolithium reagent.

Reactions at Substituents: The acetate ester is susceptible to hydrolysis under acidic or basic conditions to yield (4-methoxypyridin-2-yl)methanol (B101778). The methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr).

Table 4: Predicted Reactivity and Regioselectivity for (4-methoxypyridin-2-yl)methyl Acetate

| Reaction Type | Reagents | Predicted Major Site of Reaction | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Br₂, FeBr₃ | C5 (and C3) | Activation and direction by the 4-methoxy group. |

| Nucleophilic Substitution | 1. m-CPBA; 2. Nu⁻ | C6 | Activation via N-oxide formation; C6 is electronically favored. |

| Metalation | n-BuLi, -78°C | C3 | Directed ortho-metalation by the 2-methyl acetate group. |

This predictive framework, built upon computational analysis, is invaluable for guiding synthetic efforts and understanding the chemical properties of complex pyridine derivatives. researchgate.netnih.gov

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes to Access Substituted Analogs

The future synthesis of (4-methoxypyridin-2-yl)methyl acetate (B1210297) and its analogs will likely be driven by the principles of green chemistry, aiming for more efficient, economical, and environmentally benign processes. Traditional methods for pyridine (B92270) synthesis often involve harsh conditions and generate significant waste. ijarsct.co.innih.gov Modern approaches are expected to overcome these limitations.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce side product formation in the synthesis of various pyridine derivatives. nih.govacs.org Future work could focus on adapting MAOS for the efficient, one-pot synthesis of a library of substituted (4-methoxypyridin-2-yl)methyl acetate analogs.

Solvent-Free and Solid-State Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. ijarsct.co.inrasayanjournal.co.in Research into mechanochemistry, where mechanical force is used to drive reactions, and solid-state synthesis could provide solvent-free pathways to the target compound and its derivatives. ijarsct.co.in

Novel Catalytic Systems: The development of new catalysts, including biocatalysts and reusable heterogeneous catalysts like activated fly ash, is a promising avenue. ijarsct.co.inbhu.ac.in These catalysts can offer high selectivity and operate under milder conditions, reducing the environmental impact of the synthesis. ijarsct.co.inbhu.ac.in For instance, a three-step synthesis involving a Hosomi-Sakurai allylation, oxidative cleavage, and subsequent cyclization has been shown to be a reliable method for producing a variety of substituted pyridines. nih.gov

| Synthesis Approach | Potential Advantages for (4-methoxypyridin-2-yl)methyl Acetate Analogs |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, cleaner reactions. nih.govacs.org |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified purification. ijarsct.co.inrasayanjournal.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in |

| Heterogeneous Catalysis | Catalyst reusability, easier product separation, cost-effectiveness. bhu.ac.in |

Exploration of New Catalytic Applications for Derivatized Compounds

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. alfachemic.comunimi.it Derivatization of (4-methoxypyridin-2-yl)methyl acetate could unlock new catalytic applications.

Future research in this area may involve:

Asymmetric Catalysis: The introduction of chiral centers into the (4-methoxypyridin-2-yl)methyl acetate framework could lead to the development of novel ligands for enantioselective catalysis, a critical tool in the synthesis of pharmaceuticals.

Cross-Coupling Reactions: Palladium(II) complexes with pyridine ligands have demonstrated high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org Functionalized analogs of (4-methoxypyridin-2-yl)methyl acetate could be explored as ligands to fine-tune the catalytic activity and stability of such complexes.

Polymerization and Hydrofunctionalization: Titanium-pyridine complexes are known to catalyze olefin and alkyne polymerization. alfachemic.com Furthermore, pyridine-ligated complexes of various metals can catalyze hydrogenation, hydroformylation, and hydroamination reactions. alfachemic.com Designing new derivatives of the target compound could lead to catalysts with enhanced performance in these industrially important transformations.

Expansion into Advanced Materials Science and Supramolecular Chemistry

The structural rigidity and coordinating ability of the pyridine ring make it an excellent building block for the construction of advanced materials with tailored properties. rsc.org

Emerging applications in this field include:

Metal-Organic Frameworks (MOFs): Pyridyl-containing ligands are widely used in the assembly of MOFs, which have applications in gas storage, separation, and catalysis. researchgate.netresearchgate.netnih.govnih.gov (4-methoxypyridin-2-yl)methyl acetate and its derivatives can be designed as linkers to create novel MOFs with specific functionalities and pore environments. For example, the introduction of the methoxy (B1213986) group could influence the framework's polarity and its interaction with guest molecules.

Supramolecular Gels: Pyridyl-N-oxide amides have been shown to form stimuli-responsive supramolecular gels. mdpi.com Modification of the acetate group in the target compound to an amide, followed by N-oxidation of the pyridine ring, could lead to new gelators with potential applications in drug delivery and sensing. The inherent hydrogen-bonding capabilities of pyridyl derivatives are key to the formation of these ordered structures. rsc.org

Luminescent Materials: Pyridine-based metal complexes can exhibit intense fluorescence, making them suitable for applications in optoelectronic devices. rsc.org By carefully selecting the metal center and modifying the substituents on the pyridine ring of (4-methoxypyridin-2-yl)methyl acetate, it may be possible to develop new phosphorescent and fluorescent materials.

Design of Next-Generation Molecular Probes and Active Intermediates

The pyridine core is a common feature in fluorescent probes and biologically active molecules. mdpi.commdpi.comresearchgate.net Strategic modification of (4-methoxypyridin-2-yl)methyl acetate could yield valuable tools for chemical biology and drug discovery.

Future directions include:

Fluorescent Chemosensors: Pyridine derivatives have been successfully employed as fluorescent probes for the detection of metal ions and other analytes. mdpi.commdpi.com The electronic properties of the pyridine ring can be tuned by substituents, which in turn affects the fluorescence quantum yield and sensitivity of the probe. mdpi.com Derivatives of (4-methoxypyridin-2-yl)methyl acetate could be developed as selective sensors for biologically or environmentally important species. For instance, pyrrolo[3,4-c]pyridine-based fluorophores have shown high selectivity for Fe³⁺/Fe²⁺ ions. acs.org

Bioimaging Agents: Fluorophores with aggregation-induced emission (AIE) properties are highly desirable for bioimaging as they exhibit enhanced fluorescence in aggregated states, such as within cells. mdpi.com Novel push-pull systems based on CF3-substituted pyridines have been shown to be selective for visualizing lipid droplets in cells. mdpi.com This suggests that appropriately designed derivatives of (4-methoxypyridin-2-yl)methyl acetate could be developed as AIE-active probes for cellular imaging.

Bioactive Intermediates: Pyridine derivatives are present in numerous FDA-approved drugs and are considered privileged scaffolds in medicinal chemistry. researchgate.netnih.govekb.eg The (4-methoxypyridin-2-yl)methyl acetate structure can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic activities, including anticancer and antimicrobial properties. researchgate.netekb.eg

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-methoxypyridin-2-yl)methyl acetate, and what purification methods are recommended?

- Methodology : The compound is typically synthesized via esterification of (4-methoxypyridin-2-yl)-methanol with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). Catalytic acids like sulfuric acid may also be used. After reaction completion, purification is achieved through distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted precursors and byproducts .

- Key Considerations : Monitor reaction progress via TLC or HPLC. The purity of the starting alcohol ((4-methoxypyridin-2-yl)-methanol) is critical, as impurities can propagate through the synthesis .

Q. Which analytical techniques are most effective for characterizing (4-methoxypyridin-2-yl)methyl acetate?

- Primary Methods :

- NMR Spectroscopy : - and -NMR to confirm ester linkage and methoxy/pyridinyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- FTIR : Peaks at ~1740 cm (ester C=O) and 1250 cm (C-O stretch) .

- Cross-Validation : Compare spectral data with databases (e.g., PubChem, Reaxys) to resolve ambiguities.

Advanced Research Questions

Q. How can synthetic yields of (4-methoxypyridin-2-yl)methyl acetate be optimized in large-scale reactions?

- Factors to Optimize :

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance acylation efficiency .

- Solvent Choice : Anhydrous dichloromethane or THF minimizes hydrolysis side reactions.

- Mole Ratios : A 1.2:1 molar ratio of acetic anhydride to alcohol improves conversion .

- Challenges : Scalability of distillation vs. chromatography; kinetic studies (e.g., via GC monitoring) can identify rate-limiting steps .

- Challenges : Scalability of distillation vs. chromatography; kinetic studies (e.g., via GC monitoring) can identify rate-limiting steps .

Q. What protocols mitigate air/moisture sensitivity during storage and handling of (4-methoxypyridin-2-yl)methyl acetate?

- Advanced Handling :

- Store under inert gas (N/Ar) in sealed, flame-resistant containers (per NFPA guidelines) .

- Use molecular sieves (3Å) to maintain anhydrous conditions.

- Conduct reactions in gloveboxes for moisture-sensitive steps .

- Safety Compliance : Adhere to OSHA/REACH guidelines for pyridine derivatives, including fume hood use and PPE (nitrile gloves, safety goggles) .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected -NMR shifts) for this compound?

- Troubleshooting Steps :

- 2D NMR : Utilize COSY, HSQC, or NOESY to assign overlapping signals.

- X-ray Crystallography : If crystalline, refine structure using SHELXL for bond-length/angle validation .

- Isotopic Labeling : Introduce -labeled acetyl groups to track ester stability under varying conditions .

Q. What are the degradation pathways of (4-methoxypyridin-2-yl)methyl acetate under acidic/basic conditions, and how can stability be enhanced?

- Degradation Mechanisms :

- Acidic Hydrolysis : Ester cleavage to (4-methoxypyridin-2-yl)-methanol and acetic acid.

- Basic Hydrolysis : Faster degradation due to nucleophilic attack by OH .

- Stabilization Strategies :

- Buffer reaction media to pH 6–7.

- Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.